molecular formula C11H19N3 B2967806 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine CAS No. 1337180-70-7

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine

Cat. No.: B2967806
CAS No.: 1337180-70-7
M. Wt: 193.294
InChI Key: JOCZWXSAKIDFET-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine ( 1337180-70-7) is a chiral pyridine derivative of interest in medicinal and organic chemistry research. Its molecular formula is C11H19N3, and it has a molecular weight of 193.29 g/mol . The compound features a chiral 1-aminoethyl substituent at the 5-position of the pyridine ring and a diethylamino group at the 2-position. This specific stereochemistry makes it a valuable building block for synthesizing more complex molecules, particularly for investigating interactions with chiral biological targets such as enzymes and receptors . The diethylamino group variation can influence the compound's steric and electronic properties compared to its dimethyl analog, potentially affecting binding affinity and selectivity in structure-activity relationship (SAR) studies . As a scaffold, it is useful in developing targeted chemical probes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle it with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-(1-aminoethyl)-N,N-diethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-4-14(5-2)11-7-6-10(8-13-11)9(3)12/h6-9H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCZWXSAKIDFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine, a nitrogen-containing heterocyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}N3_3, with a molar mass of approximately 193.29 g/mol. Its structure features a pyridine ring substituted with an aminoethyl group and diethyl groups, which contribute to its biological activity by enhancing solubility and bioavailability .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Similar to other pyridine derivatives, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against various pathogens. This activity is often linked to the ability of nitrogen-containing heterocycles to interact with microbial cell membranes or inhibit essential microbial enzymes .

In Vitro Studies

  • Antiproliferative Activity : Research indicates that derivatives of pyridine, including this compound, exhibit varying degrees of antiproliferative effects on cancer cell lines. For instance, compounds structurally related to this amine have shown moderate inhibition against breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines .
  • Neuroprotective Effects : In models of neurodegeneration, similar compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating conditions like Alzheimer's disease .

Pharmacological Profiles

A summary of the biological activities associated with this compound and related compounds is presented in the table below:

Activity Description Reference
Cholinesterase InhibitionPotential inhibitor of AChE and BChE, relevant for Alzheimer's treatment
AntimicrobialExhibits antimicrobial activity against various pathogens
AntiproliferativeModerate effects on cancer cell lines
NeuroprotectiveProtects neuronal cells from oxidative damage

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the chemical structure affect biological activity can lead to the design of more potent derivatives.
  • In Vivo Studies : Animal models will be essential to evaluate the therapeutic potential and safety profile of this compound in real biological systems.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials will be necessary to assess efficacy and safety in humans.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Activities References
5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine 1-Aminoethyl ~194* Unknown (predicted hydrophilic due to -NH₂)
AB-7 (5-((6-Bromo-2-methoxyquinolin-3-yl)methyl)-N,N-diethylpyridin-2-amine) (6-Bromo-2-methoxyquinolin-3-yl)methyl Not reported Anti-tubercular activity (76% synthesis yield)
N,N-Diethyl-5-nitropyridin-2-amine Nitro (-NO₂) 195.22 Electron-withdrawing group; potential reactivity in reduction reactions
5-(4-Aminophenyl)-N,N-diethylpyridin-2-amine 4-Aminophenyl 241.34 Enhanced π-π stacking potential due to aromatic ring
6-Bromo-N,N-diethylpyridin-2-amine Bromine (-Br) Not reported Halogen substituent; may improve binding affinity in drug design

*Calculated based on molecular formula (C₁₁H₂₀N₃).

Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The aminoethyl group in the target compound likely increases solubility and nucleophilicity, contrasting with the electron-withdrawing nitro group in N,N-diethyl-5-nitropyridin-2-amine, which may enhance electrophilic substitution reactivity .
  • Biological Activity: AB-7, a structurally complex analog, demonstrates anti-tubercular efficacy, suggesting that bulky substituents (e.g., quinoline-methoxy groups) can enhance target specificity .
  • Aromatic vs.

Q & A

Q. What are the key synthetic strategies for preparing 5-(1-Aminoethyl)-N,N-diethylpyridin-2-amine, and how can intermediates be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing a pyridine core. A plausible route includes:
  • Step 1 : Introduce the diethylamine group at the pyridine C2 position via nucleophilic substitution using a halogenated pyridine precursor (e.g., 2-chloropyridine) and diethylamine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Attach the 1-aminoethyl group at the C5 position through reductive amination. For example, react a ketone intermediate (e.g., 5-acetylpyridine derivative) with ammonia or ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol .
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts like over-alkylated species .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks by comparing with analogous pyridine derivatives. The diethylamine group at C2 shows characteristic triplet signals for CH2 groups (~δ 2.5–3.0 ppm) and a quartet for the N–CH2– group. The 1-aminoethyl substituent at C5 will display a multiplet for the ethyl chain (δ 1.2–1.5 ppm for CH3 and δ 2.6–3.1 ppm for NH–CH2–) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching the molecular formula. Fragmentation patterns (e.g., loss of diethylamine or aminoethyl groups) validate substituent positions .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its coordination chemistry with transition metals?

  • Methodological Answer :
  • Structural Analysis : Use X-ray crystallography to determine bond angles and torsion angles (e.g., C–N–C in the aminoethyl group). Compare with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify energetically favorable conformers .
  • Coordination Studies : React the compound with metal salts (e.g., CuCl2, Fe(acac)3) in anhydrous THF. Characterize complexes via UV-Vis (d-d transitions) and EPR (for paramagnetic metals). The pyridine nitrogen and aminoethyl group act as bidentate ligands, forming 5-membered chelate rings .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. crystallography)?

  • Methodological Answer :
  • Case Study : If DFT predicts a planar aminoethyl group but X-ray shows a twisted conformation:
  • Step 1 : Validate computational parameters (e.g., solvent effects, dispersion corrections). Re-run DFT with implicit solvation (e.g., SMD model) .
  • Step 2 : Analyze crystal packing forces (e.g., hydrogen bonds, π-π stacking) that may distort the gas-phase-optimized structure .
  • Resolution : Use QTAIM (Quantum Theory of Atoms in Molecules) to evaluate non-covalent interactions in the crystal lattice .

Q. What strategies mitigate racemization during enantioselective synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Pool Approach : Start with enantiopure precursors (e.g., L-alanine for the aminoethyl group) to avoid racemization .
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination to favor one enantiomer .
  • Analysis : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

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